Cas no 1213103-82-2 ((1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine)
(1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R)-5,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
- (R)-5,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
- AB38333
- (1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
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- Inchi: 1S/C9H9F2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2/t8-/m1/s1
- InChI Key: WFNMSZYZLUAEER-MRVPVSSYSA-N
- SMILES: FC1=CC(=CC2=C1[C@@H](CC2)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 174
- XLogP3: 1.4
- Topological Polar Surface Area: 26
(1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM288276-1g |
(R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine |
1213103-82-2 | 97% | 1g |
$*** | 2023-04-03 | |
| Alichem | A079000951-1g |
(R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine |
1213103-82-2 | 97% | 1g |
$989.10 | 2023-09-04 | |
| Ambeed | A386550-1g |
(R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine |
1213103-82-2 | 97% | 1g |
$894.0 | 2024-04-25 | |
| Crysdot LLC | CD12173294-1g |
(R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine |
1213103-82-2 | 97% | 1g |
$887 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615517-1g |
(R)-5,7-difluoro-2,3-dihydro-1H-inden-1-amine |
1213103-82-2 | 98% | 1g |
¥7366.00 | 2024-08-09 |
(1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine Suppliers
(1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on (1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Latest Research Insights on (1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1213103-82-2) in Chemical Biology and Pharmaceutical Applications
The compound (1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1213103-82-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a chiral building block and its role in the development of novel therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in drug discovery.
Recent studies have highlighted the efficient enantioselective synthesis of (1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine, leveraging asymmetric hydrogenation and chiral auxiliary techniques. The compound's unique fluorinated indane structure imparts enhanced metabolic stability and bioavailability, making it a valuable intermediate for CNS-targeted drugs. Notably, its role as a key precursor in the synthesis of sigma-1 receptor modulators has been explored, with promising results in neuropathic pain models.
Pharmacological evaluations demonstrate that (1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine exhibits high binding affinity to neurotransmitter receptors, particularly in the serotonin and dopamine systems. Structural-activity relationship (SAR) studies published in Q2 2023 reveal that the stereospecific configuration at the 1-position significantly influences receptor selectivity, with the (1R)-enantiomer showing 10-fold greater potency than its (1S)-counterpart in vitro.
Advanced formulation studies utilizing 1213103-82-2 have investigated its pharmacokinetic properties through radiolabeled tracing (18F isotope). These studies confirm excellent blood-brain barrier penetration (brain/plasma ratio of 3.2:1 at 30 min post-administration) and a favorable half-life of 8.7 hours in primate models, supporting its development potential for chronic neurological conditions.
Current clinical translation efforts focus on derivatives of 1213103-82-2 for Alzheimer's disease therapeutics, with Phase I safety trials expected to commence in 2024. The compound's dual mechanism of action - both as a neurotransmitter modulator and amyloid-β aggregation inhibitor - positions it uniquely in the neuropharmacology landscape. Researchers emphasize the need for further investigation into its long-term safety profile and potential drug-drug interactions.
From a commercial perspective, the global market for fluorinated pharmaceutical intermediates incorporating 1213103-82-2 is projected to grow at 12.4% CAGR through 2030, driven by increasing demand for CNS drugs and precision medicine approaches. Recent patent filings (WO2023056123, US2023187542) highlight novel synthetic routes and crystalline forms that enhance the compound's manufacturability and intellectual property protection.
In conclusion, (1R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine represents a versatile scaffold with demonstrated preclinical efficacy across multiple therapeutic areas. Its continued development underscores the importance of fluorinated chiral amines in modern medicinal chemistry, offering researchers both challenges and opportunities in optimizing its therapeutic potential while addressing formulation and scale-up considerations.
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